1,3,4-Oxadiazole-2(3H)-thione, 3-(((4-methoxyphenyl)amino)methyl)-5-(4-pyridinyl)-
Description
Systematic Nomenclature and IUPAC Classification
The compound’s systematic name, 1,3,4-oxadiazole-2(3H)-thione, 3-(((4-methoxyphenyl)amino)methyl)-5-(4-pyridinyl)- , adheres to IUPAC guidelines for heterocyclic systems. The parent structure is the 1,3,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The numbering begins at the oxygen atom (position 1), followed by adjacent nitrogen atoms (positions 3 and 4). The suffix -thione indicates the replacement of the oxygen atom at position 2 with a sulfur atom in its thioketone form.
The substituents are appended as follows:
- At position 3 : A ((4-methoxyphenyl)amino)methyl group, where a methylene bridge (-CH2-) connects the oxadiazole ring to an aniline derivative substituted with a methoxy group at the para position.
- At position 5 : A 4-pyridinyl group, a six-membered aromatic ring containing one nitrogen atom.
The molecular formula is C15H14N4O2S , with a molar mass of 314.36 g/mol . Key identifiers include:
| Property | Value |
|---|---|
| SMILES | COC1=CC=CC=C1NCN2C(=S)OC(=N2)C3=CC=NC=C3 |
| InChI | InChI=1S/C15H14N4O2S/c1-20-13-5-3-2-4-12(13)17-10-19-15(22)21-14(18-19)11-6-8-16-9-7-11/h2-9,17H,10H2,1H3 |
| InChIKey | BIOVDCNBIAHGEN-UHFFFAOYSA-N |
This nomenclature distinguishes it from positional isomers, such as the 2-methoxyphenyl variant (CAS 3069020), where the methoxy group resides at the ortho position.
Historical Development in Heterocyclic Chemistry
1,3,4-Oxadiazoles emerged as critical scaffolds in medicinal chemistry during the mid-20th century, with synthetic methods evolving alongside advancements in cyclocondensation and heterocyclization techniques. The thione derivative subclass, including 1,3,4-oxadiazole-2(3H)-thiones, gained prominence due to their enhanced reactivity and bioactivity compared to their oxo counterparts.
Early synthetic routes relied on cyclocondensation reactions between acyl hydrazides and carbon disulfide, as demonstrated by Tiemann and Krüger in the late 19th century. Modern adaptations, such as the use of potassium hydroxide in ethanol, enable efficient cyclization of hydrazide intermediates into 1,3,4-oxadiazole-2(3H)-thiones. The compound discussed here exemplifies the application of these methods, where hydrazinolysis of a dicarbonyl ester precursor precedes cyclization with carbon disulfide.
Position Within Oxadiazole Derivative Taxonomy
1,3,4-Oxadiazole-2(3H)-thione derivatives occupy a distinct niche within the oxadiazole family, which includes four structural isomers: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazoles. Key differentiating features include:
- Ring substituents : The presence of a thione group at position 2 enhances electrophilicity, enabling nucleophilic attacks and metal coordination.
- Bioisosteric potential : Unlike 1,2,4-oxadiazoles, which serve as ester or amide bioisosteres, 1,3,4-oxadiazole thiones exhibit unique hydrogen-bonding capabilities due to the sulfur atom.
- Pharmacological relevance : While 1,3,4-oxadiazoles are less common in drugs than 1,2,4-oxadiazoles, derivatives like raltegravir (an HIV integrase inhibitor) underscore their therapeutic potential.
Fundamental Structural Characteristics
The compound’s architecture combines aromatic and heterocyclic components:
- 1,3,4-Oxadiazole core : A planar five-membered ring with bond lengths and angles consistent with conjugated π-systems. The thione group (C=S) at position 2 introduces polarity, with a calculated dipole moment of ~4.2 D.
- Substituent effects :
Spectroscopic data further elucidate its structure:
- 1H NMR : Signals at δ 3.8 ppm (methoxy -OCH3), δ 4.3 ppm (methylene -CH2-), and δ 8.5 ppm (pyridinyl protons).
- 13C NMR : Peaks at δ 186 ppm (C=S) and δ 165 ppm (C=N).
The tautomeric equilibrium between thione and thiol forms is negligible in this derivative, as the thione form is stabilized by conjugation with the oxadiazole ring.
Properties
CAS No. |
84249-76-3 |
|---|---|
Molecular Formula |
C15H14N4O2S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-[(4-methoxyanilino)methyl]-5-pyridin-4-yl-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C15H14N4O2S/c1-20-13-4-2-12(3-5-13)17-10-19-15(22)21-14(18-19)11-6-8-16-9-7-11/h2-9,17H,10H2,1H3 |
InChI Key |
GKFFLIJFJNMTFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NCN2C(=S)OC(=N2)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Key Reaction Steps:
- Formation of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thione core: This is typically achieved by reacting isonicotinic acid hydrazide (or related hydrazides) with carbon disulfide in an alkaline medium, leading to ring closure and formation of the oxadiazole-2-thione heterocycle.
- S-Alkylation or substitution at the 3-position: The thione sulfur can be alkylated or substituted with various electrophiles such as substituted phenacyl bromides or aminoalkyl groups to introduce the 3-substituent. In the case of 3-(((4-methoxyphenyl)amino)methyl)- substitution, nucleophilic substitution with an appropriate aminoalkylating agent is employed.
This general synthetic route is supported by the work of researchers who synthesized 5-pyridyl-1,3,4-oxadiazole-2-thione derivatives by ring closure of isonicotinic acid hydrazide with carbon disulfide, followed by S-alkylation with substituted phenacyl bromides and further functionalization to introduce amino substituents.
Specific Preparation Method for 1,3,4-Oxadiazole-2(3H)-thione, 3-(((4-methoxyphenyl)amino)methyl)-5-(4-pyridinyl)-
While direct literature detailing the exact synthesis of this compound is limited, the preparation can be inferred from closely related synthetic protocols for similar 1,3,4-oxadiazole-2-thione derivatives:
Stepwise Synthesis Outline:
| Step | Reactants/Intermediates | Reaction Conditions | Outcome |
|---|---|---|---|
| 1 | Isonicotinic acid hydrazide + Carbon disulfide + Base (e.g., KOH) | Alkaline alcoholic solution, reflux | Formation of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thione core |
| 2 | Compound from Step 1 + 4-methoxyphenylaminomethyl halide (e.g., bromide) | Basic conditions, nucleophilic substitution | Introduction of 3-(((4-methoxyphenyl)amino)methyl) substituent via S-alkylation |
| 3 | Purification | Crystallization or chromatography | Pure target compound |
This approach aligns with the synthetic strategy where the oxadiazole-2-thione intermediate undergoes nucleophilic substitution at the sulfur atom with an aminoalkylating agent bearing the 4-methoxyphenyl group.
Alternative Synthetic Routes and Cyclization Methods
Several alternative methods for synthesizing 1,3,4-oxadiazole derivatives, including thione analogues, have been reported:
- Cyclization of acylhydrazides with dehydrating agents: Using reagents such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid to promote ring closure from acylhydrazides and related precursors.
- Oxidative cyclization of thiosemicarbazides: Employing oxidative desulfurization with hypervalent iodine reagents or bromine in acetic acid to form 1,3,4-oxadiazole-2-thione rings.
- Aerobic oxidation of acylhydrazides with isothiocyanates: A modern method involving 4-dimethylaminopyridine (DMAP) and molecular oxygen to generate 2-imino-1,3,4-oxadiazolines, which can be adapted for thione derivatives.
These methods offer versatility in preparing various substituted oxadiazole derivatives and can be tailored to introduce the specific substituents found in the target compound.
Research Findings on Yields and Characterization
- The ring closure reaction of isonicotinic acid hydrazide with carbon disulfide typically proceeds with good to high yields (often >70%) under reflux in alkaline alcoholic media.
- S-Alkylation reactions with substituted phenacyl bromides or aminoalkyl halides generally afford key intermediates in moderate to high yields, depending on reaction conditions and substituent effects.
- Characterization of intermediates and final products is confirmed by IR spectroscopy (disappearance of C=O bands upon ring closure), proton NMR (upfield shifts of SCH2 protons), and elemental analysis consistent with calculated values.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Ring closure of acylhydrazides with CS2 | Isonicotinic acid hydrazide, CS2, base | Reflux in alcoholic alkaline solution | High yield, straightforward | Requires handling of CS2 (toxic) |
| S-Alkylation of oxadiazole-2-thione | Oxadiazole-2-thione intermediate, aminoalkyl halide | Basic conditions, room temp or reflux | Introduces diverse substituents | Possible side reactions, purification needed |
| Cyclization with dehydrating agents | Acylhydrazides, POCl3, SOCl2, P2O5 | Reflux | Efficient ring closure | Harsh reagents, safety concerns |
| Oxidative cyclization of thiosemicarbazides | Thiosemicarbazides, hypervalent iodine or bromine | Mild to moderate temp | High selectivity, mild conditions | Requires specific reagents |
Chemical Reactions Analysis
Types of Reactions
3-(((4-Methoxyphenyl)amino)methyl)-5-(4-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl or pyridine rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Biological Applications
- Antimicrobial Activity
- Anticancer Properties
- Anti-inflammatory Effects
Material Science Applications
- Polymer Chemistry
- Organic Electronics
Agricultural Applications
- Pesticidal Activity
Case Studies
-
Antimicrobial Efficacy Study
- A study conducted on the antimicrobial effects of several oxadiazole derivatives found that 1,3,4-Oxadiazole-2(3H)-thione showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to standard antibiotics.
-
Cancer Cell Apoptosis Induction
- In vitro experiments demonstrated that treatment with the compound led to a marked increase in apoptotic markers in breast cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 3-(((4-Methoxyphenyl)amino)methyl)-5-(4-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Cytotoxic Activity and Anticancer Mechanisms
The pyridine and quinoline substituents at the 5-position of the 1,3,4-oxadiazole-2(3H)-thione scaffold significantly influence cytotoxic activity. For example:
- Compound 109 (3-[(4-dodecylpiperazin-1-yl)methyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione) demonstrated potent cytotoxicity against 4T1 mammary carcinoma and CT26.WT colon cancer cells, with IC₅₀ values of 1.6 ± 0.3 µM and 6.3 ± 0.1 µM, respectively. This activity was attributed to apoptosis induction via mitochondrial pathways .
- Compound 67 (3-(((2-fluorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione) showed telomerase inhibition in HepG2 and MCF-7 cells with an IC₅₀ of 0.8 ± 0.1 mM, highlighting the role of electron-withdrawing groups (e.g., fluorine) in enhancing activity .
Key Structural Insights :
- The 4-methoxyphenylamino group could enhance membrane permeability due to its lipophilic yet polarizable nature, a feature seen in compound 109’s high activity .
Table 1: Cytotoxic Activity of Analogous Compounds
Antimicrobial Activity
Mannich base derivatives of 1,3,4-oxadiazole-2(3H)-thione exhibit broad-spectrum antimicrobial activity, influenced by the substituents on the aminomethyl side chain:
- Compound 5c (3-[(4-acetylpiperidin-1-yl)methyl]-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione) showed MIC values of 0.5–8 µg/mL against Gram-positive and Gram-negative bacteria, attributed to its acetylated piperidine moiety enhancing membrane disruption .
- Compound 5d (3-[(4-carboxypiperidin-1-yl)methyl]-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione) demonstrated similar potency, suggesting carboxyl groups improve target binding .
Key Structural Insights :
- Piperidine derivatives with electron-withdrawing groups (e.g., acetyl, carboxy) enhance antimicrobial activity by increasing electrophilicity and interaction with bacterial enzymes .
- The 4-methoxyphenylamino group in the target compound may reduce antimicrobial efficacy compared to dichlorophenyl derivatives due to decreased electrophilicity .
Table 2: Antimicrobial Activity of Selected Derivatives
Structural and Spectral Characteristics
- NMR Data : The thione (C=S) and imine (C=N) groups in 1,3,4-oxadiazole-2(3H)-thione derivatives produce distinct ¹³C NMR signals at 179 ppm and 158 ppm , respectively. Piperidine protons appear between 1.30–3.60 ppm in ¹H NMR, confirming Mannich base formation .
- Crystallography : Planar molecular configurations (e.g., in furan-2-yl derivatives) stabilize intermolecular hydrogen bonds (N–H···S), critical for solid-state stability .
Biological Activity
1,3,4-Oxadiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1,3,4-Oxadiazole-2(3H)-thione, 3-(((4-methoxyphenyl)amino)methyl)-5-(4-pyridinyl)- is a notable member of this class. This article reviews the biological activities associated with this compound, including its antimicrobial and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a 1,3,4-oxadiazole core substituted with a methoxyphenyl amino group and a pyridyl moiety. The presence of the oxadiazole ring contributes to its lipophilicity and potential for biological activity.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole structure exhibit significant antimicrobial properties. The synthesized derivatives have shown enhanced activity against various bacterial strains, particularly Gram-positive bacteria.
- Case Study : A study demonstrated that synthesized oxadiazole derivatives exhibited better activity against Bacillus cereus and Staphylococcus aureus compared to Gram-negative bacteria like E. coli . The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
| Compound | Activity Against | IC50 (µM) |
|---|---|---|
| 1,3,4-Oxadiazole-2(3H)-thione | Bacillus cereus | 5.78 |
| 1,3,4-Oxadiazole-2(3H)-thione | Staphylococcus aureus | 47.15 |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. These compounds target various cellular mechanisms involved in cancer proliferation.
- Mechanism : The compound has been shown to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Inhibition of TS can lead to reduced proliferation of cancer cells .
- Case Study : In vitro studies on different cancer cell lines (e.g., HCT116, MCF7) revealed that certain oxadiazole derivatives exhibited cytotoxic effects with IC50 values ranging from 0.47 to 1.4 µM . This highlights the potential of these compounds as anticancer agents.
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| HCT116 | 1,3,4-Oxadiazole-2(3H)-thione | 0.47 |
| MCF7 | 1,3,4-Oxadiazole-2(3H)-thione | 1.40 |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets. These studies suggest favorable interactions with active sites of enzymes involved in cancer metabolism and bacterial growth.
Q & A
Basic: What synthetic methodologies are commonly used to prepare 1,3,4-oxadiazole-2(3H)-thione derivatives with amino and pyridinyl substituents?
Answer:
The synthesis typically involves cyclization reactions of hydrazide precursors with carbon disulfide (CS₂) under basic conditions. For example, 5-(4-chlorophenyl)-1,3,4-oxadiazole-2(3H)-thione is synthesized by refluxing 4-chlorobenzohydrazide with CS₂ in ethanol, followed by acidification with HCl and recrystallization . Modifications to the amino-methyl group (e.g., 4-methoxyphenyl substitution) are achieved via Mannich reactions, where formaldehyde and secondary amines are condensed with the oxadiazole-thione scaffold . Key steps include monitoring purity via thin-layer chromatography (TLC) (e.g., methanol:chloroform 2:8) and structural confirmation via IR (C=S stretch at ~1,200 cm⁻¹) and NMR (aromatic proton shifts at δ 6.8–8.5 ppm) .
Basic: How is structural characterization and purity validation performed for these compounds?
Answer:
Purity is confirmed using TLC with solvent systems like methanol-chloroform (2:8) . Structural integrity is validated via:
- IR spectroscopy : Identification of C=S (~1,200 cm⁻¹) and N-H (~3,300 cm⁻¹) stretches.
- NMR : Aromatic protons (δ 6.8–8.5 ppm for pyridinyl and methoxyphenyl groups) and methylene bridges (δ 4.2–4.5 ppm).
- Mass spectrometry : Molecular ion peaks matching calculated molecular weights (e.g., m/z 324.357 for C₁₆H₁₂N₄O₂S) .
- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur content within ±0.4% of theoretical values .
Advanced: How can substituent effects on antibacterial activity be systematically evaluated?
Answer:
Structure-activity relationship (SAR) studies involve:
- Variation of substituents : Introducing electron-withdrawing groups (e.g., 2,4-dichloro-5-fluorophenyl) enhances activity against S. aureus and E. coli (MIC ~12.5 µg/mL, comparable to nitrofurazone) .
- Bioassay protocols : Twofold serial dilution in nutrient broth to determine MIC values, with nitrofurazone as a positive control .
- Statistical analysis : IC₅₀ calculation via linear regression (GraphPad Prism) using triplicate data points .
Advanced: What computational strategies predict the enzyme inhibitory potential of these derivatives?
Answer:
Molecular docking (e.g., AutoDock Vina) against target enzymes like Mycobacterium tuberculosis 14α-demethylase (14DM) or glycogen synthase kinase-3β (GSK-3β):
- Ligand preparation : Optimize 3D structures using Avogadro or Gaussian.
- Binding site analysis : Grid boxes centered on catalytic residues (e.g., GSK-3β ATP-binding pocket).
- Key interactions : Hydrogen bonding with 4-pyridinyl nitrogen and hydrophobic contacts with 4-methoxyphenyl groups .
Validation via in vitro enzyme inhibition assays (e.g., NADPH depletion for CYP450 enzymes) .
Data Contradiction: How to resolve discrepancies in reported antimicrobial activities across studies?
Answer:
Discrepancies (e.g., moderate vs. high activity) arise from:
- Strain variability : M. tuberculosis H37Rv vs. drug-resistant strains .
- Assay conditions : Broth microdilution (CLSI guidelines) vs. agar diffusion.
- Structural nuances : Presence of sulfanyl or morpholinoethyl groups alters membrane permeability .
Recommendation : Standardize protocols (e.g., CLSI M07-A9) and use isogenic bacterial strains for cross-study comparisons .
Advanced SAR: What pharmacological roles do the 4-methoxyphenylamino and 4-pyridinyl groups play?
Answer:
- 4-Methoxyphenylamino : Enhances solubility via O-methyl hydrogen bonding and modulates electron density for target binding (e.g., GSK-3β inhibition, DrugBank ID DB07058) .
- 4-Pyridinyl : Facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., topoisomerase IIα) and improves pharmacokinetics via hydrophilic interactions .
Experimental validation : Replace 4-pyridinyl with 3-pyridinyl and compare IC₅₀ values in antiproliferative assays .
Mechanistic Studies: What in vitro models are optimal for evaluating antiproliferative mechanisms?
Answer:
- Cell lines : Use human cancer lines (e.g., MCF-7, A549) for IC₅₀ determination via MTT assays .
- Apoptosis markers : Caspase-3/7 activation and Annexin V staining via flow cytometry.
- Enzyme inhibition : NADPH-dependent cytochrome P450 assays for metabolization profiling .
- Dose-response curves : Five concentrations (0.1–100 µM) with triplicate measurements to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
